5-(Cyclohexylmethyl)-3-isoxazolecarboxylic acid
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Overview
Description
5-(Cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid is an organic compound that features a cyclohexylmethyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclohexylmethyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The cyclohexylmethyl group can be introduced via alkylation reactions, and the carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(Cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and the carboxylic acid group are likely involved in these interactions, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2-oxazole-3-carboxylic acid: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
5-Phenyl-1,2-oxazole-3-carboxylic acid: Contains a phenyl group instead of a cyclohexylmethyl group.
5-(Cyclohexyl)-1,2-oxazole-3-carboxylic acid: Similar but lacks the methylene bridge between the cyclohexyl group and the oxazole ring.
Uniqueness
The presence of the cyclohexylmethyl group in 5-(cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.
Biological Activity
5-(Cyclohexylmethyl)-3-isoxazolecarboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isoxazole ring structure, which contains both nitrogen and oxygen atoms. Its molecular formula is C12H15N1O2, and it features a cyclohexylmethyl group at the 5-position and a carboxylic acid functional group at the 3-position. This structural configuration contributes to its unique biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Its structural similarity to other isoxazole derivatives enhances its interaction with biological targets, potentially leading to effective pathogen inhibition.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity, selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selectivity suggests that it could serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have adverse side effects associated with COX-1 inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The carboxylic acid group may participate in nucleophilic substitution reactions, facilitating interactions with biological macromolecules.
- Electrophilic Substitution : The nitrogen atom in the isoxazole ring can engage in electrophilic substitution reactions, allowing for diverse interactions with cellular targets.
- Decarboxylation : Under specific conditions, this compound can undergo decarboxylation, leading to the formation of related isoxazole derivatives that may possess distinct biological activities.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity : In vitro tests on human promyelocytic leukemia cell lines (HL-60) revealed varying cytotoxic effects, with IC50 values ranging from 86 to 755 μM across different derivatives. The compound was found to modulate apoptosis-related gene expression, indicating a mechanism involving cell cycle arrest and promotion of apoptosis .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects and biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Isoxazolecarboxylic acid | Isoxazole ring with a carboxylic acid | Lacks cyclohexylmethyl substitution |
N-(Cyclohexylmethyl)-4,6-dimethyl-1H-indole-2-carboxamide | Indole structure with cyclohexylmethyl | Different heterocyclic framework |
5-(Chloromethyl)-3-isoxazolecarboxylic acid | Chloromethyl substitution on isoxazole | Halogen substituent alters reactivity |
This comparative analysis illustrates the distinctiveness of this compound due to its specific cyclohexylmethyl substitution and associated biological activities.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(cyclohexylmethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)10-7-9(15-12-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14) |
InChI Key |
HBGFRRGXGHULGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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